

# A Comparative Guide to Inter-Laboratory Quantification of Dapsone

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Compound of Interest		
Compound Name:	Dapsone-15N2	
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This guide provides a comparative overview of analytical methodologies for the quantification of Dapsone, a key antibiotic used in the treatment of various diseases including leprosy and dermatitis herpetiformis.[1][2] The performance of different analytical techniques is crucial for ensuring accurate dosage and therapeutic monitoring. This document summarizes key performance data from various validated methods to assist researchers, scientists, and drug development professionals in selecting the appropriate quantification strategy.

The data presented is collated from independent laboratory validations of High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry methods. While a direct inter-laboratory round-robin study was not identified, this comparative guide serves to highlight the expected performance characteristics of these common analytical techniques.

## **Quantitative Performance Data**

The following tables summarize the quantitative performance parameters of different analytical methods for Dapsone quantification as reported in various studies.

Table 1: High-Performance Liquid Chromatography (HPLC) - UV Detection Methods



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (μg/mL)	0.2 - 50[3]	1 - 30[1]	5 - 25[4]	2 - 12[5]
Correlation Coefficient (r²)	0.9999[3]	1.000[1]	0.9999[4]	0.997[5]
Intra-day Precision (%RSD)	1.38 - 1.68[3]	Not Reported	< 2	Not Reported
Inter-day Precision (%RSD)	1.57 - 1.70[3]	Not Reported	1.68	Not Reported
Accuracy/Recov	99.50 - 101.38[3]	Not Reported	99.72 - 106.25[4]	Not Reported
Limit of Detection (LOD) (µg/mL)	Not Reported	Not Reported	0.41[4]	Not Reported
Limit of Quantitation (LOQ) (μg/mL)	0.2[3]	Not Reported	1.24[4]	Not Reported

Table 2: UV-Vis Spectrophotometry Method

Parameter	Method 5	
Linearity Range	Adheres to Beer's Law[6]	
Wavelength (nm)	294 - 296[6]	
Accuracy/Recovery (%)	99.56 - 101.67[6]	
Limit of Detection (LOD) (μg/mL)	0.027[6]	
Limit of Quantitation (LOQ) (μg/mL)	0.082[6]	

# **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the results and for the validation of Dapsone quantification methods in other laboratories.

Method 1: Green and Stability-Indicating RP-HPLC Method[3]

- Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: C18 analytical column.
- Mobile Phase: Formic acid solution (pH 3): ethanol (90:10, v/v).
- · Detection: Not specified.
- Sample Preparation: Dapsone reference material and raw material were dissolved in appropriate solvents. Pharmaceutical formulations (topical gel 5%) were prepared in the laboratory.

Method 2: RP-LC Method for Pharmaceutical Formulations[1]

- Chromatographic System: Isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: YMC pack ODS AQ C18.
- Mobile Phase: Acetonitrile and pH 4.5 ammonium acetate buffer.
- Flow Rate: 1.0 mL/min.
- Detection: 254 nm.
- Retention Time: 7.05 minutes.

Method 3 & 4: HPLC Method for Dapsone in Polymeric Nanocapsules[4]

Chromatographic System: High-Performance Liquid Chromatography (HPLC).



- Column: C18 reverse phase column (Phenomenex,  $4.6 \times 150$  mm,  $5 \mu m$ ).
- Mobile Phase: Acetonitrile 1.5 % acetic acid (25:75 v/v).
- Flow Rate: 0.7 mL/min.
- Injection Volume: 20 μL.
- · Detection: 230 nm.

Method 5: Stability Indicating HPLC Method[5]

- Chromatographic System: Isocratic, RP-HPLC.
- Column: Neosphere C18 (150 x 4.6 mm, 3.5 μm).
- Mobile Phase: 10 mM ammonium acetate buffer (pH 3) and methanol (60:40 v/v).
- Flow Rate: 1 ml/min.
- Detection: 295 nm.
- Retention Time: 4.3 ± 0.328 min.

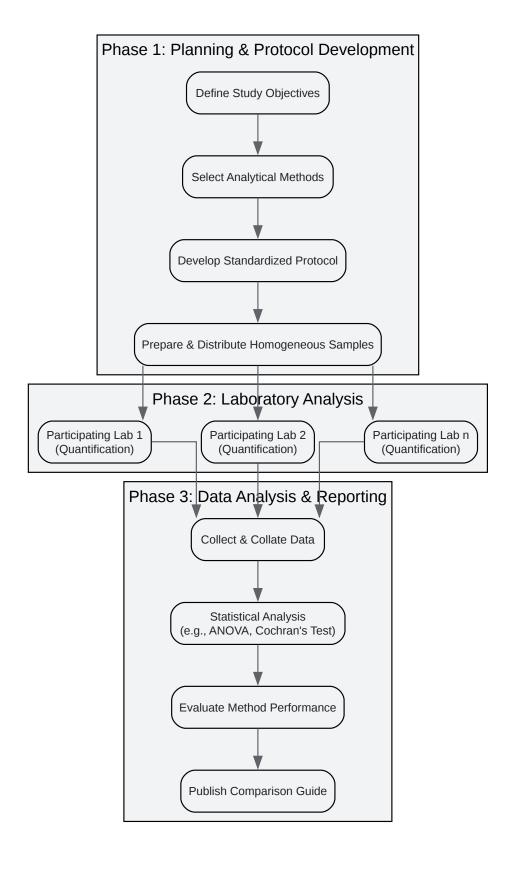
Method 6: UV-Spectroscopy Method[6]

- Instrument: UV-Vis Spectrophotometer.
- Analysis Wavelength: 294 to 296 nm.
- Validation Parameters: The method was validated according to Beer's Law for linearity, precision, accuracy, ruggedness, robustness, limit of detection (LOD), and limit of quantification (LOQ).

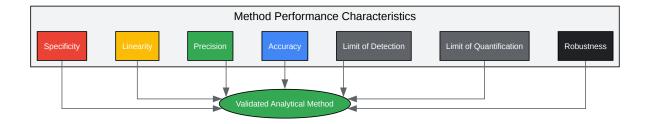
### **Visualizations**

The following diagram illustrates a generalized workflow for an inter-laboratory comparison study, which is the gold standard for assessing the reproducibility and robustness of analytical methods.









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